molecular formula C16H18N2O3S B6670089 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-methylthiophene-2-carboxamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-methylthiophene-2-carboxamide

Cat. No.: B6670089
M. Wt: 318.4 g/mol
InChI Key: RJZJHBLEAKTONL-SWLSCSKDSA-N
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Description

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-methylthiophene-2-carboxamide is a specialized compound exhibiting unique chemical properties that have piqued interest across various scientific disciplines. This compound stands out due to its complex structure which involves a methoxypyridine group, an oxolane ring, and a methylthiophene carboxamide, each contributing distinct characteristics that enhance its functionality and application scope.

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-10-3-5-13(22-10)16(19)18-12-7-8-21-15(12)11-4-6-14(20-2)17-9-11/h3-6,9,12,15H,7-8H2,1-2H3,(H,18,19)/t12-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZJHBLEAKTONL-SWLSCSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CCOC2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-methylthiophene-2-carboxamide typically involves a multi-step reaction process:

  • Formation of the Methoxypyridine Intermediate: : Starting with 3-hydroxypyridine, methoxylation is achieved using an appropriate methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate.

  • Oxolane Ring Formation: : The oxolane structure is formed by reacting the methoxypyridine intermediate with dihydroxyacetone in the presence of acid catalysts, facilitating a cyclization reaction.

  • Integration of the Methylthiophene Carboxamide: : The final step involves coupling the oxolane derivative with 5-methylthiophene-2-carbonyl chloride in the presence of a base, such as triethylamine, to form the desired amide bond.

Industrial Production Methods

Industrial production leverages scalable methods, emphasizing yield optimization and cost-effectiveness:

  • Continuous Flow Synthesis: : This method ensures consistent quality and quantity by maintaining reaction conditions in a controlled, continuous manner.

  • Catalyst Optimization: : Utilizing highly efficient catalysts to speed up reaction rates and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-methylthiophene-2-carboxamide undergoes several types of reactions:

  • Oxidation: : Oxidative reactions can occur at the methoxypyridine and thiophene rings, typically using oxidizing agents such as potassium permanganate.

  • Reduction: : The carboxamide group can be reduced to an amine using reducing agents like lithium aluminium hydride.

  • Substitution: : Various electrophilic and nucleophilic substitutions occur at the methoxypyridine and thiophene sites.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon (for hydrogenation reactions).

Major Products

  • Oxidation: : Yields hydroxylated derivatives.

  • Reduction: : Forms amine derivatives.

  • Substitution: : Results in various substituted pyridine and thiophene derivatives.

Scientific Research Applications

Chemistry

  • Used as a reagent in organic synthesis for constructing complex molecular architectures.

Biology

  • Investigated for its potential as a biochemical probe to study enzyme activities due to its reactive functional groups.

Medicine

  • Potential therapeutic agent, researched for its interactions with biological macromolecules, exhibiting antimicrobial and anti-inflammatory properties.

Industry

  • Applied in the development of advanced materials, particularly in electronic applications due to its unique electronic properties.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : The compound binds to the active sites of enzymes, altering their activity.

  • Signal Transduction Pathways: : Modulates intracellular signaling pathways, impacting cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-ethylthiophene-2-carboxamide

  • N-[(2R,3S)-2-(4-methoxypyridin-3-yl)oxolan-3-yl]-5-methylthiophene-2-carboxamide

Uniqueness

  • The specific methoxypyridine and thiophene substitutions confer distinct electronic and steric properties, making it more efficient in certain biochemical applications compared to its analogs.

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-methylthiophene-2-carboxamide stands out due to its unique structural configuration and wide array of applications in scientific research, medicine, and industry. Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a compound of significant interest in various fields.

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